molecular formula C14H12ClN3 B7878221 4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole

4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole

Cat. No.: B7878221
M. Wt: 257.72 g/mol
InChI Key: OQDPMMSWWHBPIN-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, a phenyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)prop-2-en-1-one with hydrazine hydrate in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as pyrazole oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For instance, in medicinal applications, it may inhibit key enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(1H-pyrrol-1-yl)prop-2-en-1-one: A precursor in the synthesis of the target compound.

    4-(Bromomethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: A similar compound with a bromomethyl group instead of a chloromethyl group.

    1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: A related compound lacking the chloromethyl substitution.

Uniqueness

4-(chloromethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

4-(chloromethyl)-1-phenyl-5-pyrrol-1-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-10-12-11-16-18(13-6-2-1-3-7-13)14(12)17-8-4-5-9-17/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPMMSWWHBPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CCl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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